2-(4-methanesulfonyl-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
This compound belongs to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) family, characterized by a bicyclic structure with methoxy substituents at the 6- and 7-positions. The unique feature of this molecule is the 4-methanesulfonyl-1,3-benzothiazol-2-yl group attached to the nitrogen atom of the THIQ core. The methanesulfonyl group enhances electron-withdrawing properties, while the benzothiazole ring contributes to π-π interactions in biological systems.
Properties
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-methylsulfonyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-24-14-9-12-7-8-21(11-13(12)10-15(14)25-2)19-20-18-16(26-19)5-4-6-17(18)27(3,22)23/h4-6,9-10H,7-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPJZCSZJWZELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Analgesic and Anti-Inflammatory THIQ Derivatives
Compound: 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride
- Structure: Features a dimethylaminophenyl group (electron-rich) instead of the benzothiazolyl moiety.
- Activity: Analgesic: Showed 3.3× greater anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) in arthritis models . Therapeutic Index: Superior to metamizole sodium and acetylsalicylic acid due to non-narcotic mechanisms .
- Key Difference: The dimethylaminophenyl group likely enhances receptor binding through electron-donating effects, contrasting with the electron-withdrawing methanesulfonyl group in the target compound.
Benzothiazinone-THIQ Hybrids (Antimycobacterial Activity)
Compound 20b: 6-Methoxy-THIQ-substituted benzothiazinone
- Structure: Retains the THIQ core but replaces the benzothiazolyl group with a benzothiazinone scaffold.
- Activity :
- Implications : Positioning of methoxy groups critically impacts activity. The 6,7-dimethoxy configuration in the target compound may reduce antimycobacterial efficacy compared to 20b but could favor other biological targets.
σ2 Receptor Ligands with THIQ Moieties
Compounds 65 and 66 : 6,7-Dimethoxy-THIQ derivatives with quinazolin-4(3H)-one or benzene fragments.
- Structure : Lack the benzothiazolyl group but incorporate electron-deficient aromatic systems.
- Activity :
Bradycardic and Inotropic THIQ Derivatives
Compound 6c : 2-(1-Benzyl-3-piperidyl)-6,7-dimethoxy-THIQ
- Activity: Bradycardic Effect: Reduces heart rate in rats without affecting blood pressure, half as potent as zatebradine . Compound F-24: 1-(4-Dimethylaminophenyl)-6,7-dimethoxy-THIQ
- Activity: Exhibits inotropic effects via calcium channel modulation .
- Structural Contrast : The target compound’s benzothiazolyl group may sterically hinder interactions with cardiac ion channels, redirecting activity toward central nervous system targets.
Data Tables
Table 2: Impact of Methoxy Substitution on Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
